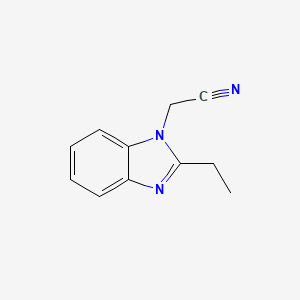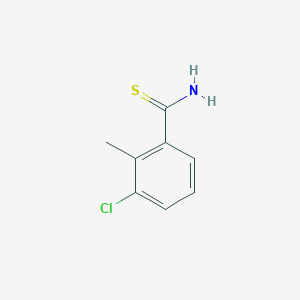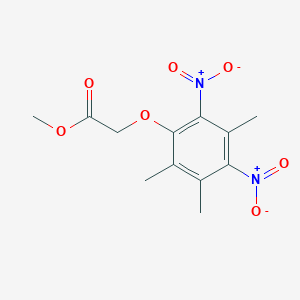
2-(3-etil-1H-1,2,4-triazol-5-il)anilina
Descripción general
Descripción
“2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline” includes a 1,2,4-triazole ring attached to an aniline group . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms .Chemical Reactions Analysis
1,2,4-Triazole derivatives have shown moderate to significant antifungal activity against various fungi in the concentration range from 1 to 50 µg/ml (0.003-2.1 μM) .Aplicaciones Científicas De Investigación
Análisis integral de las aplicaciones de 2-(3-etil-1H-1,2,4-triazol-5-il)anilina
El compuesto this compound es un derivado de la clase 1,2,4-triazol. Los triazoles son compuestos heterocíclicos que contienen tres átomos de nitrógeno dentro de un anillo de cinco miembros, lo que los hace versátiles para diversas aplicaciones científicas debido a su capacidad de interactuar con diferentes objetivos biológicos. A continuación, se presenta un análisis detallado de las aplicaciones únicas de este compuesto:
Actividad antimicrobiana: Los compuestos que contienen el anillo 1,2,4-triazol han demostrado exhibir amplias propiedades antimicrobianas. Pueden formar enlaces no covalentes con enzimas y receptores, lo que es crucial para inhibir el crecimiento de varios patógenos .
Usos analgésicos y antiinflamatorios: Los derivados del triazol son conocidos por sus actividades analgésicas y antiinflamatorias. Funcionan modulando las vías del dolor y las respuestas inflamatorias del cuerpo, lo que los convierte en candidatos potenciales para nuevos analgésicos y medicamentos antiinflamatorios .
Propiedades anticonvulsivas: La estructura de los 1,2,4-triazoles permite su uso como anticonvulsivos. Pueden interactuar con los receptores del sistema nervioso central para prevenir convulsiones, lo que es beneficioso para tratar afecciones como la epilepsia .
Potencial antineoplásico y anticancerígeno: Los compuestos de 1,2,4-triazol han mostrado promesa en terapias antineoplásicas y anticancerígenas. Pueden interferir con la proliferación de células cancerosas, ofreciendo una vía para el desarrollo de nuevos tratamientos contra el cáncer .
Actividad antimalárica: La capacidad del anillo del triazol para formar enlaces con objetivos biológicos también se extiende a los efectos antimaláricos. Estos compuestos pueden interrumpir el ciclo de vida de los parásitos que causan la malaria, proporcionando una base para nuevos medicamentos antimaláricos .
Efectos antivirales y anti-VIH: Los derivados del triazol se han utilizado en el tratamiento de infecciones virales, incluido el VIH. Pueden inhibir la replicación viral, lo que es crucial para controlar y tratar estas enfermedades .
Aplicaciones agroquímicas: En el campo de la agroquímica, los derivados del triazol sirven como fungicidas y reguladores del crecimiento de las plantas. Su estructura molecular les permite proteger los cultivos de enfermedades fúngicas y regular el crecimiento .
Química de materiales: Las propiedades únicas de los triazoles los hacen adecuados para aplicaciones en química de materiales. Se pueden utilizar en la síntesis de polímeros y otros materiales que requieren interacciones moleculares específicas .
Direcciones Futuras
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential can help in dealing with the escalating problems of microbial resistance .
Mecanismo De Acción
Target of Action
The primary target of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes. In addition, it has been suggested that this compound may also interact with the carbonic anhydrase-II enzyme , which is involved in maintaining pH balance in the body.
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction leads to changes in the activity of the target enzymes. For instance, it has been suggested that the compound may inhibit the activity of the aromatase enzyme . The exact binding modes of these derivatives in the binding pocket of the aromatase enzyme are still under investigation .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting this enzyme, the compound can potentially reduce the production of estrogens. Similarly, its interaction with the carbonic anhydrase-II enzyme could affect the carbon dioxide hydration and bicarbonate dehydration reactions , thereby influencing pH balance in the body.
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in compounds can improve theirpharmacokinetic, pharmacological, and toxicological properties . This is due to the ability of these compounds to form hydrogen bonds with different targets .
Result of Action
The compound has shown promising cytotoxic activity against certain cancer cell lines . For instance, it has been found to exhibit cytotoxic activity against the Hela cell line . This suggests that the compound could potentially be used as an anticancer agent.
Action Environment
The action, efficacy, and stability of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline can be influenced by various environmental factors. For instance, the compound’s reaction occurs by the formation of a C-N bond and the simultaneous proton transfer, which can be facilitated by heating . More research is needed to fully understand how other environmental factors might influence the compound’s action.
Propiedades
IUPAC Name |
2-(5-ethyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-9-12-10(14-13-9)7-5-3-4-6-8(7)11/h3-6H,2,11H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNOHLDYIKDFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)
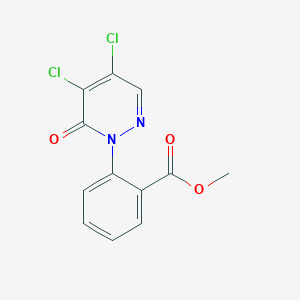
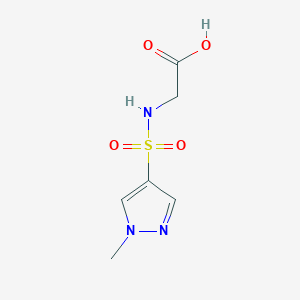
![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)

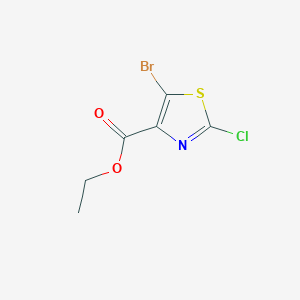
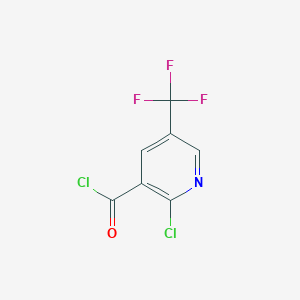
![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)

